molecular formula C7H8F2N2 B2795594 (5-(Difluoromethyl)pyridin-3-yl)methanamine CAS No. 1256786-89-6

(5-(Difluoromethyl)pyridin-3-yl)methanamine

Cat. No.: B2795594
CAS No.: 1256786-89-6
M. Wt: 158.152
InChI Key: WMXKXSRXJDVHMA-UHFFFAOYSA-N
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Description

(5-(Difluoromethyl)pyridin-3-yl)methanamine is a chemical compound with the molecular formula C7H8F2N2 It is characterized by the presence of a difluoromethyl group attached to a pyridine ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Difluoromethyl)pyridin-3-yl)methanamine typically involves the introduction of a difluoromethyl group to a pyridine ring followed by the addition of a methanamine group. One common method involves the use of difluoromethylating agents in the presence of a suitable catalyst to achieve the desired substitution on the pyridine ring. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(5-(Difluoromethyl)pyridin-3-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylpyridine oxides, while reduction can produce difluoromethylpyridine derivatives with reduced functional groups .

Scientific Research Applications

(5-(Difluoromethyl)pyridin-3-yl)methanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (5-(Difluoromethyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can influence the compound’s binding affinity and selectivity, affecting its overall biological activity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-(Difluoromethyl)pyridin-3-yl)methanamine is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of compounds with specific desired activities .

Properties

IUPAC Name

[5-(difluoromethyl)pyridin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2/c8-7(9)6-1-5(2-10)3-11-4-6/h1,3-4,7H,2,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXKXSRXJDVHMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256786-89-6
Record name 1-[5-(difluoromethyl)pyridin-3-yl]methanamine
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